(1-hexyl-1H-benzimidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

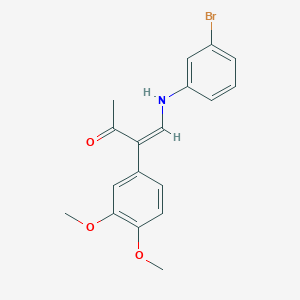

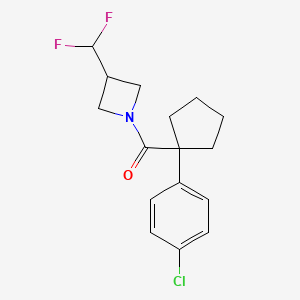

“(1-hexyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C14H20N2O . It is a derivative of benzimidazole .

Molecular Structure Analysis

The molecular weight of “(1-hexyl-1H-benzimidazol-2-yl)methanol” is 232.32 g/mol . The InChI code for this compound is 1S/C14H20N2O/c1-2-3-4-7-10-16-13-9-6-5-8-12 (13)15-14 (16)11-17/h5-6,8-9,17H,2-4,7,10-11H2,1H3 .Applications De Recherche Scientifique

Anticancer Agents

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. They are known to interact with various cellular targets and can interfere with cancer cell proliferation . The structural similarity of benzimidazoles to nucleotides allows them to bind to biopolymers like DNA and RNA, disrupting vital processes within cancer cells. Some benzimidazole compounds have shown promising results in inhibiting the growth of human lung, breast, and prostate cancer cell lines .

Antimicrobial and Antiparasitic Applications

In the medical field, benzimidazole derivatives serve as a foundation for developing antimicrobial and antiparasitic drugs . Their mechanism often involves interfering with the parasites’ microtubule formation, which is crucial for their survival and reproduction. This makes benzimidazoles effective in treating infections caused by a variety of pathogens .

Agriculture: Fungicides and Pesticides

Benzimidazole compounds are commonly used in agriculture as fungicides and pesticides. They help protect crops from fungal diseases and are applied both before and after harvest to ensure crop safety . Their effectiveness in controlling a wide range of fungal pathogens makes them valuable in maintaining the health of food-producing plants and animals .

Materials Chemistry: Corrosion Inhibitors

In materials science, benzimidazole derivatives are recognized as corrosion inhibitors, particularly for metals and alloys in aggressive environments . They form a protective layer on the metal surface, significantly reducing the rate of corrosion. This property is especially beneficial in extending the life of industrial machinery and infrastructure .

Electronics: Optoelectronic Properties

Benzimidazole derivatives have been explored for their optoelectronic properties, making them suitable for applications in electronic devices . They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic components due to their ability to transport charge and emit light .

Dyes and Pigments

In the field of dyes and pigments, benzimidazole derivatives are important intermediates. They contribute to the synthesis of compounds that are used in creating vibrant and stable colors for various applications, including textiles and inks . Their structural versatility allows for the development of a wide range of hues and shades .

Mécanisme D'action

Target of Action

The primary targets of (1-hexyl-1H-benzimidazol-2-yl)methanol, a benzimidazole derivative, are likely to be similar to those of other benzimidazole compounds. Benzimidazoles are known to target the liver, male germ cells, blood, and the thyroid gland . They have been found to cause effects on the body weights of dogs after doses of about 8 mg/kg body weight and day and above .

Mode of Action

It is known that benzimidazoles, such as carbendazim, bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This suggests that (1-hexyl-1H-benzimidazol-2-yl)methanol may have a similar mode of action.

Biochemical Pathways

Benzimidazoles are known to interfere with the formation of fungal hyphae , suggesting that they may affect similar pathways

Result of Action

Benzimidazoles are known to have aneugenic effects, causing aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells . They are also known to have teratogenic effects in rats . These effects suggest that (1-hexyl-1H-benzimidazol-2-yl)methanol may have similar results of action.

Propriétés

IUPAC Name |

(1-hexylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17/h5-6,8-9,17H,2-4,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNIQGFGRACROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2994079.png)

![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)

![N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2994084.png)

![1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2994085.png)

![N-(4-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994086.png)

![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)

![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)